molecular formula C16H10Cl3NO4S B4763372 5,7-dichloro-8-quinolinyl 4-chloro-3-methoxybenzenesulfonate

5,7-dichloro-8-quinolinyl 4-chloro-3-methoxybenzenesulfonate

Cat. No. B4763372
M. Wt: 418.7 g/mol
InChI Key: DGDRQGTXTOZMNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions and can yield a variety of structurally related compounds. For example, the treatment of 10-chloro-5H-benzoxazolo[3,2-a]quinolin-5-one with sodium diethyl malonate under specific conditions resulted in the formation of a novel compound through a ring expansion reaction, suggesting a potential method for synthesizing related quinoline sulfonate derivatives (Kim, 1982).

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated through various spectroscopic and crystallographic techniques. For instance, dibenzyltin(IV) complexes of the 5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-olates have been characterized by NMR, ESI-MS, IR, and single-crystal X-ray diffraction, revealing a distorted cis-octahedral arrangement around the tin atom (Baul et al., 2006).

Chemical Reactions and Properties

The reactivity of quinoline sulfonate derivatives towards various reagents can lead to a wide array of chemical transformations. For example, Fischer's indole synthesis was applied to obtain 4-chloro-8-methoxy-11H-indolo[3,2-c]quinoline from related precursors, showcasing the compound's versatility in chemical reactions (Helissey et al., 1989).

Physical Properties Analysis

The physical properties of quinoline sulfonate derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure. Studies on similar compounds have revealed how intermolecular interactions, particularly hydrogen bonding, play a crucial role in defining these properties (Sakurai et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electrochemical behavior, of quinoline sulfonate derivatives, can be explored through various analytical techniques. An electrochemical study on a similar compound, 4-chloro-N-8-quinolinylbenzenesulfonamide, highlighted the compound's reduction waves and the influence of metal addition to its electrochemical reduction, providing insight into the chemical properties of quinoline sulfonate derivatives (Huebra & Elizalde, 2011).

properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-chloro-3-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO4S/c1-23-14-7-9(4-5-11(14)17)25(21,22)24-16-13(19)8-12(18)10-3-2-6-20-15(10)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDRQGTXTOZMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-8-quinolyl 4-chloro-3-methoxybenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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